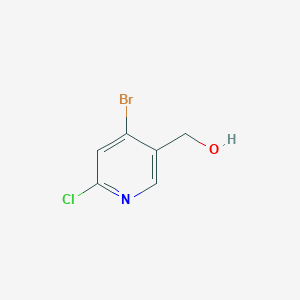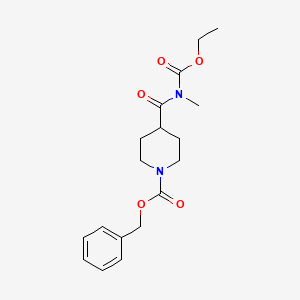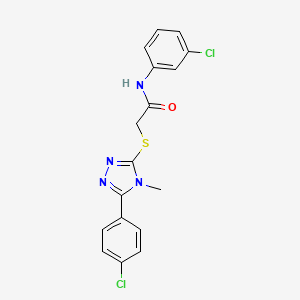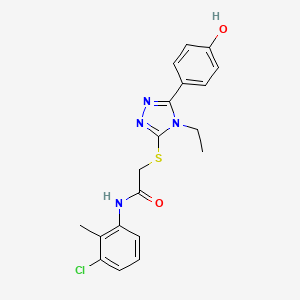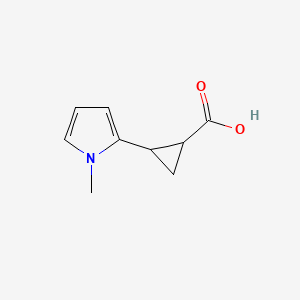
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a pyrrole ring, which is substituted with a methyl group at the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable pyrrole derivative. For example, the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent can yield the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, such as proteins and nucleic acids . The pyrrole ring’s electronic properties and the cyclopropane ring’s strain contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-pyrrole-2-carboxylic acid
- 2-Methyl-1H-pyrrole-3-carboxylic acid
- Cyclopropanecarboxylic acid derivatives
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a pyrrole ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(1-methylpyrrol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-10-4-2-3-8(10)6-5-7(6)9(11)12/h2-4,6-7H,5H2,1H3,(H,11,12) |
Clave InChI |
KFOHRQDINZKXFO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
![8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B11781834.png)
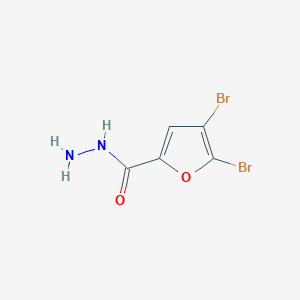

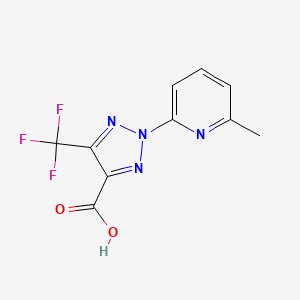
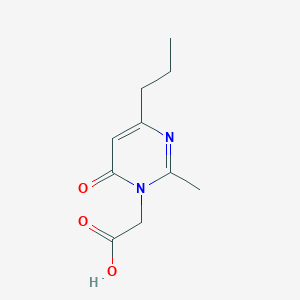

![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)
